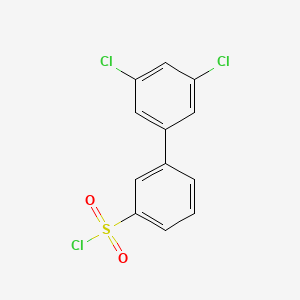
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride
Vue d'ensemble
Description
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2 and a molecular weight of 281.61 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride consists of a pyrrolidine ring attached to an aniline ring via a methylene bridge. The aniline ring is substituted with two chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Corrosion Inhibition
The compound has been studied for its corrosion inhibition properties. Xu et al. (2015) explored the corrosion inhibition performance of a similar pyridine derivative on mild steel in hydrochloric acid. They found it to be a mixed-type inhibitor with efficiency decreasing with temperature rise (Xu et al., 2015).
Polymer Studies
Blinova et al. (2007) conducted a comparative study on polyaniline and polypyrrole, which are related to the compound . Their research focused on the oxidation of aniline and pyrrole, highlighting the similarities in the oxidation processes and the conductive properties of the resulting polymers (Blinova et al., 2007).
Crystal Structure Analysis
Krishnan et al. (2021) investigated the crystal structure of a compound similar to 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride. They performed Hirshfeld surface analysis to study the intermolecular interactions in the crystal packing (Krishnan et al., 2021).
Spectroscopic Studies
Research by Acosta-Ramírez et al. (2013) on a related aniline derivative involved structural and vibrational analysis using spectroscopy. This study offers insights into the spectroscopic properties of similar compounds (Acosta-Ramírez et al., 2013).
Coordination Chemistry
Nayab et al. (2013) explored a palladium complex involving a similar aniline derivative, demonstrating its coordination chemistry and potential in catalysis (Nayab et al., 2013).
Corrosion Inhibition in Acid Medium
Fernandes et al. (2019) synthesized a similar aniline derivative and tested it as a corrosion inhibitor in an acid medium for mild steel, showing its effectiveness in corrosion protection (Fernandes et al., 2019).
Organic Synthesis
Vargas et al. (2012) reported the microwave-assisted synthesis of derivatives from a reaction involving a similar compound. This provides insight into organic synthesis techniques relevant to such compounds (Vargas et al., 2012).
NLO Applications
Draguta et al. (2015) synthesized adducts involving an aniline derivative for potential nonlinear optical (NLO) applications. This research highlights the applicability of such compounds in advanced materials (Draguta et al., 2015).
Zinc Complex Studies
Wang et al. (2012) conducted theoretical and experimental studies on zinc complexes involving pyridinylimine derivatives. This research is relevant for understanding the complexation behavior of similar aniline derivatives (Wang et al., 2012).
Safety and Hazards
Mécanisme D'action
Mode of Action
For instance, they can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Propriétés
IUPAC Name |
2,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYCPMPCRSFIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



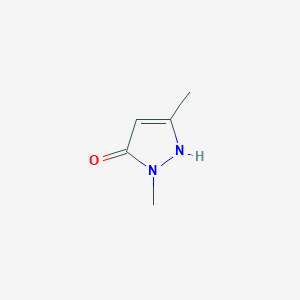

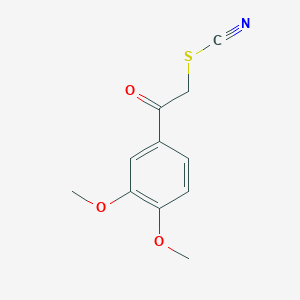
![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)
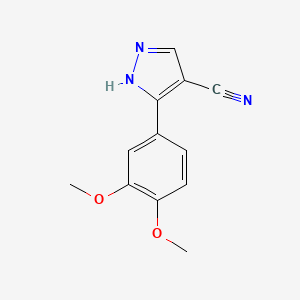
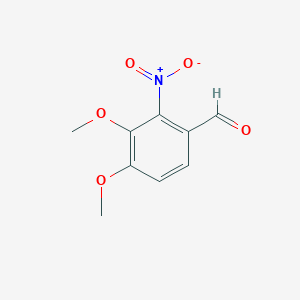

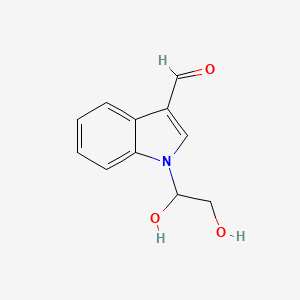
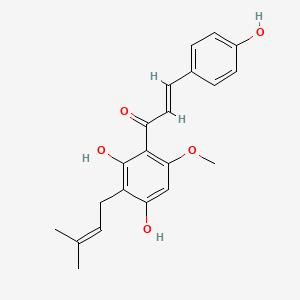
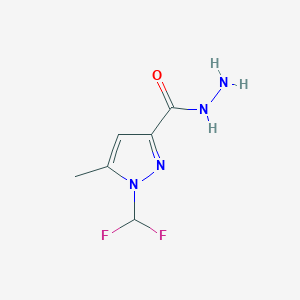
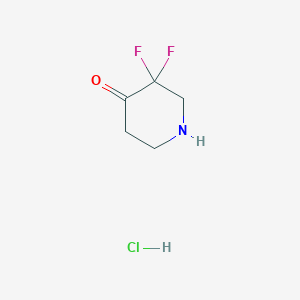
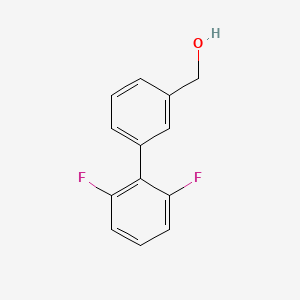
![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)
